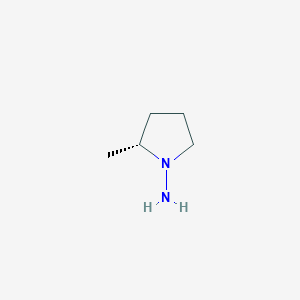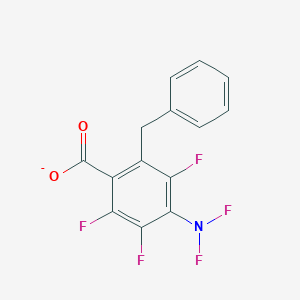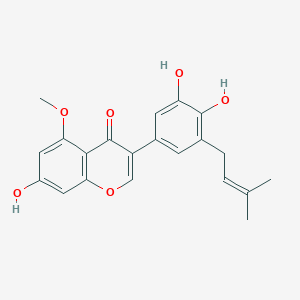
Glisoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glisoflavone is a natural compound that belongs to the family of flavonoids. It is found in various plants, including Glycyrrhiza glabra, which is commonly known as licorice. Glisoflavone has been the subject of extensive scientific research due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Metabolic Engineering for Enhanced Riboflavin Production
Metabolic Engineering Strategies in Bacillus subtilis Riboflavin, essential for animal nutrition, is produced industrially by microbial synthesis, which requires significant oxygen, limiting production efficiency. A study by You et al. (2021) employed metabolic engineering in Bacillus subtilis, enhancing riboflavin production by 45.51%. This was achieved by modifying genes related to purine, nitrogen metabolism, and oxygen utilization (You et al., 2021).
Overview of Microbial Riboflavin Production Averianova et al. (2020) reviewed microbial riboflavin production, highlighting the importance of biotechnological advancements. The paper details the use of organisms like Ashbya gossypii, Bacillus subtilis, and Candida spp. in riboflavin production, emphasizing genetic and metabolic engineering techniques for enhanced yield (Averianova et al., 2020).
Applications in Health and Medicine
Amentoflavone in Glioblastoma Treatment Amentoflavone's potential in treating glioblastoma was explored by Yen et al. (2018). The study found that amentoflavone triggers apoptosis and inhibits NF-ĸB-modulated anti-apoptotic signaling in glioblastoma cells, suggesting its efficacy as a therapeutic agent in cancer treatment (Yen et al., 2018).
Amentoflavone's Anti-Inflammatory and Analgesic Effects Research by Ishola et al. (2013) on Cnestis ferruginea Vahl ex DC highlighted amentoflavone's role in reducing neuroinflammatory responses and pain, reinforcing its potential in treating neuroinflammation-related disorders (Ishola et al., 2013).
Amentoflavone's Role in Osteosarcoma Pan et al. (2017) discovered that amentoflavone inhibits metastatic potential in osteosarcoma U2OS cells. This effect was mediated through the suppression of ERK/NF-κB activation, suggesting its potential in treating metastatic cancer (Pan et al., 2017).
Riboflavin in Traumatic Brain Injury Hoane et al. (2005) reported that riboflavin administration post-traumatic brain injury improved behavioral outcomes, reduced edema, and decreased glial fibrillary acidic protein expression, indicating its therapeutic potential in brain injury treatment (Hoane et al., 2005).
Biochemical and Molecular Insights
Riboflavin as a Biomarker in Metabolic Studies A systematic review by Hoey et al. (2009) assessed riboflavin's effectiveness as a biomarker in metabolic studies, particularly focusing on erythrocyte glutathione reductase activation coefficient (EGRac) as an indicator of riboflavin status (Hoey et al., 2009).
Amentoflavone's Antifungal Mechanism Hwang et al. (2012) explored amentoflavone's antifungal mechanism, finding it induces apoptosis in Candida albicans cells via mitochondrial dysfunction, potentially offering a new approach in antifungal therapy (Hwang et al., 2012).
Amentoflavone-Induced Ferroptosis in Glioma Chen et al. (2020) investigated amentoflavone's role in inducing ferroptosis, an autophagy-dependent process, in glioma cells. This research suggests new therapeutic pathways for treating aggressive brain tumors (Chen et al., 2020).
Propiedades
Número CAS |
125709-32-2 |
|---|---|
Nombre del producto |
Glisoflavone |
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-7-hydroxy-5-methoxychromen-4-one |
InChI |
InChI=1S/C21H20O6/c1-11(2)4-5-12-6-13(7-16(23)20(12)24)15-10-27-18-9-14(22)8-17(26-3)19(18)21(15)25/h4,6-10,22-24H,5H2,1-3H3 |
Clave InChI |
PYVPKOSKOWDDSV-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C |
SMILES canónico |
CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC)O)O)C |
Otros números CAS |
125709-32-2 |
Sinónimos |
glisoflavone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



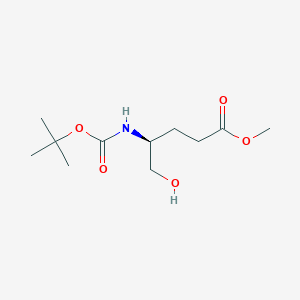

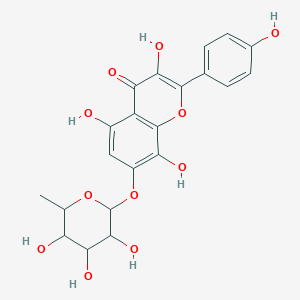
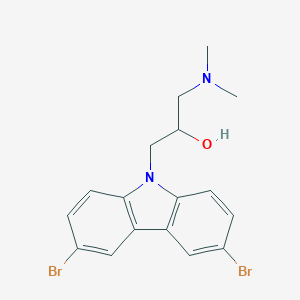
![(2R)-1-[(2S)-2-[[(2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]-N-(2-oxoethylidene)pyrrolidine-2-carboxamide](/img/structure/B150541.png)
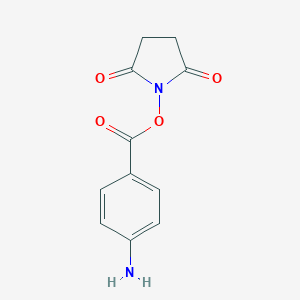
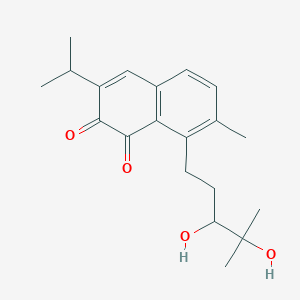
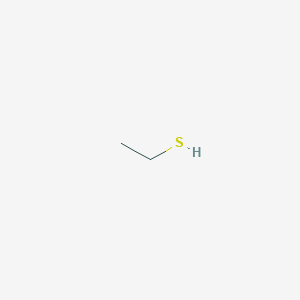
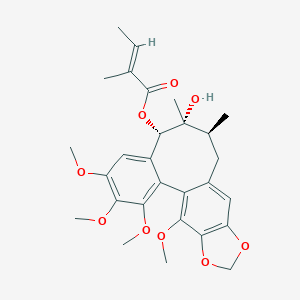
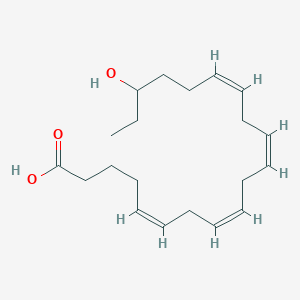
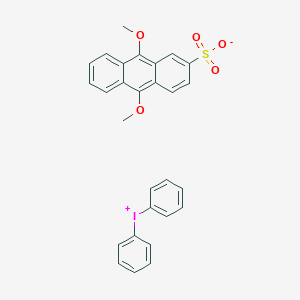
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)
